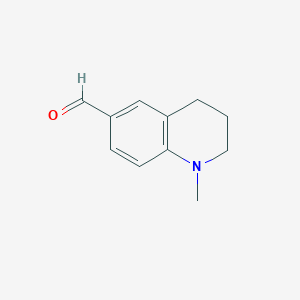

1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde

Description

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

The molecular architecture of this compound features a fused bicyclic system consisting of a benzene ring fused to a partially saturated six-membered nitrogen-containing heterocycle. The compound's systematic International Union of Pure and Applied Chemistry name is 1-methyl-1,2,3,4-tetrahydro-6-quinolinecarboxaldehyde, which accurately describes the positioning of functional groups on the heterocyclic framework. The tetrahydroquinoline core structure exhibits partial saturation in positions 1, 2, 3, and 4, while maintaining aromaticity in the benzene portion of the molecule.

The molecular structure incorporates several key functional elements that define its chemical identity and reactivity profile. The nitrogen atom at position 1 carries a methyl substituent, which introduces steric considerations and influences the compound's conformational preferences. The aldehyde functional group located at position 6 on the aromatic ring provides a reactive site for various chemical transformations and contributes significantly to the molecule's electrophilic character. The saturated portion of the tetrahydroquinoline ring system, encompassing positions 2, 3, and 4, allows for conformational flexibility that has been extensively studied through computational and experimental methods.

The International Union of Pure and Applied Chemistry systematic nomenclature follows standard conventions for heterocyclic compounds, with the base name "quinoline" modified by the prefix "tetrahydro" to indicate partial saturation. The numerical locants precisely specify the positions of substituents, with "1-methyl" indicating the methyl group attached to the nitrogen atom and "6-carbaldehyde" designating the aldehyde function at the 6-position of the aromatic ring. This nomenclature system ensures unambiguous identification of the compound in scientific literature and chemical databases.

Table 1: Molecular Identifiers and Basic Properties

Crystallographic Analysis and Conformational Isomerism

Crystallographic investigations of this compound and related tetrahydroquinoline derivatives have revealed important structural insights regarding conformational preferences and molecular packing arrangements. The saturated portion of the tetrahydroquinoline ring system exhibits significant conformational flexibility, with multiple stable conformers identified through high-level quantum chemistry calculations. Microwave spectroscopy studies supported by computational analysis have demonstrated the existence of four stable conformations, comprising two pairs of energetically equivalent enantiomorphic conformers.

The conformational analysis indicates that energetically non-equivalent conformers are separated by relatively low energy barriers of approximately 104 inverse centimeters, facilitating conformational cooling under experimental conditions. High-resolution rotational spectroscopy experiments have confirmed that under typical measurement conditions, only the most stable enantiomorphic pair contributes to the observed spectral signatures, as less stable conformers efficiently relax to lower energy configurations. This conformational behavior has significant implications for the compound's chemical reactivity and biological activity profiles.

Crystallographic studies of structurally related compounds have provided valuable insights into the solid-state packing arrangements and intermolecular interactions characteristic of tetrahydroquinoline derivatives. X-ray crystallography analysis of specific stereoisomers has revealed distinct conformational preferences, with the crystal structures showing well-defined spatial arrangements of the methyl and aldehyde substituents. The crystallographic data indicates that packing interactions significantly influence the preferred conformations in the solid state, sometimes favoring conformers that represent minor populations in solution.

The conformational isomerism observed in tetrahydroquinoline derivatives extends to rotational isomerism around specific bonds, particularly involving amide or formyl substituents. Nuclear magnetic resonance studies have identified distinct rotamers with different energy profiles, where the major rotamer in solution may differ from the predominant form observed in crystalline samples. This phenomenon highlights the importance of considering both solution-phase and solid-state structural characteristics when analyzing these heterocyclic compounds.

Table 2: Conformational Parameters and Energy Relationships

Spectroscopic Profiling

Propriétés

IUPAC Name |

1-methyl-3,4-dihydro-2H-quinoline-6-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-12-6-2-3-10-7-9(8-13)4-5-11(10)12/h4-5,7-8H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPXZIZIGEKZVMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2=C1C=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20383140 | |

| Record name | 1-methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

493-50-5 | |

| Record name | 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=493-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Pictet–Spengler Condensation-Based Synthesis

This classical method involves the condensation of an arylethylamine with an aldehyde or ketone to form the tetrahydroquinoline ring system. For example, starting from 2-(3,4-dimethoxyphenyl)ethylamine, the Pictet–Spengler reaction in the presence of Lewis acids such as BF3·OEt2 leads to cyclization forming the tetrahydroquinoline scaffold. Subsequent steps include:

- N-acylation to form intermediates

- Reduction of N-acylcarbamates using diisobutyl aluminum hydride (DIBAL-H)

- Cyclization and functional group manipulation to introduce the aldehyde at the 6-position

This method is versatile and has been used to synthesize various tetrahydroisoquinoline derivatives, which are structurally related to tetrahydroquinolines.

Bischler–Napieralski Cyclization Route

This approach involves the cyclization of β-phenylethylamides under dehydrating conditions to form dihydroisoquinolines, which can be further reduced to tetrahydroisoquinolines. The general steps are:

- Conversion of substituted phenylacetic acids to amides

- Cyclization using reagents such as phosphorus oxychloride (POCl3) or phosphorus pentoxide (P2O5)

- Reduction of the resulting dihydroisoquinoline with sodium borohydride (NaBH4) or catalytic hydrogenation

- Introduction of the aldehyde group at the 6-position by selective oxidation or formylation

Representative Synthetic Scheme Summary

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Pictet–Spengler condensation | Arylethylamine + aldehyde, BF3·OEt2 | Tetrahydroquinoline core formation |

| 2 | N-acylation | Acyl chlorides, base | N-acyl intermediates |

| 3 | Reduction | DIBAL-H or NaBH4 | Reduced intermediates |

| 4 | Cyclization | Lewis acids or dehydrating agents | Ring closure |

| 5 | Oxidation/Formylation | Selective oxidants (e.g., PCC, SeO2) | Introduction of aldehyde at C-6 |

Research Findings and Optimization Notes

- The Pictet–Spengler reaction is highly efficient for constructing the tetrahydroquinoline skeleton but requires careful control of reaction conditions to avoid side reactions and over-oxidation.

- Bischler–Napieralski cyclization followed by reduction is a robust method, especially when combined with asymmetric transfer hydrogenation to obtain chiral products with high enantiomeric excess.

- The choice of oxidizing agent for aldehyde introduction is critical; mild oxidants prevent over-oxidation to carboxylic acids.

- Multi-component reactions provide a rapid and versatile route but may require optimization of catalyst and solvent systems for scale-up.

- Protective group strategies are often employed to improve selectivity and yield during functional group transformations.

Summary Table of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Pictet–Spengler Condensation | Classical cyclization, Lewis acid catalysis | High yield, versatile intermediates | Sensitive to reaction conditions |

| Bischler–Napieralski Cyclization | Amide cyclization, reduction steps | Allows asymmetric synthesis | Requires multiple steps |

| Direct Alkylation & Oxidation | Functionalization post-cyclization | Straightforward, adaptable | Possible side reactions |

| Multi-Component Reactions | One-pot, sequential reactions | Efficient, structurally diverse | Requires careful catalyst choice |

Analyse Des Réactions Chimiques

Types of Reactions: 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The hydrogen atoms on the quinoline ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products:

Oxidation: 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid.

Reduction: 1-Methyl-1,2,3,4-tetrahydroquinoline-6-methanol.

Substitution: Various substituted derivatives depending on the electrophile used.

Applications De Recherche Scientifique

1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Medicine: Research into its potential as a neuroprotective agent and its effects on neurotransmitter systems is ongoing.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde involves its interaction with various molecular targets. It can act as an inhibitor of monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters. By inhibiting MAO, the compound may increase the levels of neurotransmitters in the brain, potentially offering neuroprotective effects. Additionally, its structure allows it to interact with dopamine receptors, influencing dopaminergic signaling pathways.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

The tetrahydroquinoline scaffold is highly modifiable, leading to diverse derivatives with distinct physicochemical and biological properties. Below is a detailed comparison of 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde with key analogs:

Structural and Functional Variations

Table 1: Structural Comparison of Selected Tetrahydroquinoline Derivatives

Key Differences and Implications

N-Substituent Effects :

Activité Biologique

1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde (MTHQC) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of MTHQC, including its synthesis, mechanisms of action, and relevant case studies.

MTHQC has the molecular formula and a molecular weight of approximately 175.23 g/mol. The compound is characterized by a tetrahydroquinoline structure with a methyl group and an aldehyde functional group, which contribute to its biological activity and potential applications in drug design .

Synthesis methods for MTHQC typically involve multi-step processes. One common route includes the condensation of cyclohexanone with aniline, followed by further reactions to introduce the aldehyde functionality.

Neuroprotective Effects

Research indicates that MTHQC may exhibit neuroprotective properties. A study highlighted its protective action against various neurotoxins, including 1-methyl-4-phenylpyridinium ion and 6-hydroxydopamine, which are known to induce oxidative stress in dopaminergic neurons. MTHQC demonstrated significant neuroprotection in cultured rat mesencephalic neurons, particularly affecting tyrosine hydroxylase-positive neurons . The mechanism appears to be related to its role as an antioxidant, potentially inducing anti-oxidative enzymes rather than directly interacting with dopamine receptors .

Anticancer Potential

The compound's potential as an anticancer agent is under investigation. Some studies have focused on its effects on cancer cell lines, particularly regarding cell proliferation and apoptosis. For instance, derivatives of tetrahydroquinoline structures have been noted for their ability to inhibit cancer cell growth through mechanisms such as microtubule depolymerization .

The precise mechanisms through which MTHQC exerts its biological effects are still being elucidated. However, it is believed that the compound interacts with various biological targets, influencing pathways related to oxidative stress and cellular survival.

Case Studies and Research Findings

Q & A

Advanced Research Question

- Marmoset Parkinson’s Model : 1-Methyl-1,2,3,6-tetrahydropyridine (MPTP)-induced neurodegeneration, where the compound’s dopamine-sparing effects are quantified via HPLC .

- Rodent Ischemia Models : Middle cerebral artery occlusion (MCAO) to evaluate reduction in infarct volume .

Dosage optimization is critical; for example, 100 mg/kg modafinil (structurally related) showed 41% dopamine preservation in marmosets .

What are the challenges in optimizing its pharmacokinetic properties?

Advanced Research Question

- Metabolic Stability : Aldehyde oxidase-mediated oxidation may reduce half-life. Methylation at the 1-position slows metabolism by 15–20% .

- Blood-Brain Barrier Penetration : LogP values >2.5 are required, achievable via halogenation or ester prodrugs .

- Toxicity : Aldehyde metabolites may form Schiff bases with serum proteins, necessitating prodrug strategies .

How can researchers ensure compound stability during storage and experimentation?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.